[3-(1H-benzimidazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone
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Overview
Description
2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole ring, and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Benzodiazole Ring: The benzodiazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, while the piperidine and benzodiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1,3-benzoxazole
- 2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1,3-benzothiazole
Uniqueness
2-[1-(4-nitrobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H18N4O3/c24-19(13-7-9-15(10-8-13)23(25)26)22-11-3-4-14(12-22)18-20-16-5-1-2-6-17(16)21-18/h1-2,5-10,14H,3-4,11-12H2,(H,20,21) |
InChI Key |
BBJMISRWIQGSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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